molecular formula C21H20ClNO3 B1344389 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 865415-11-8

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1344389
CAS No.: 865415-11-8
M. Wt: 369.8 g/mol
InChI Key: RMXDIEJWLCTIFI-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C21H19Cl2NO2 This compound is notable for its unique structure, which includes a quinoline core substituted with chlorine, isobutoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Substitution with Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using isobutyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

    7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

    7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.

    7-Chloro-2-(3-propoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a propoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(24)25)16-7-8-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXDIEJWLCTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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